Einecs 299-590-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1981. EINECS identifiers are critical for regulatory compliance, hazard classification, and safety assessments under frameworks like REACH. Compounds listed in EINECS often lack full public datasets, necessitating comparative analyses using computational and experimental methods to infer properties .

Properties

CAS No. |

93893-03-9 |

|---|---|

Molecular Formula |

C8H13NO4S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

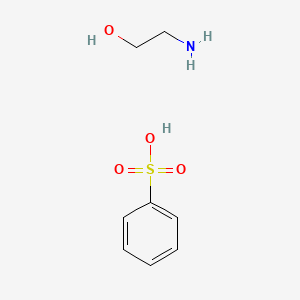

2-aminoethanol;benzenesulfonic acid |

InChI |

InChI=1S/C6H6O3S.C2H7NO/c7-10(8,9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,7,8,9);4H,1-3H2 |

InChI Key |

LYFXTINVXBJRHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N |

Related CAS |

90218-09-0 93893-03-9 85480-55-3 99924-49-9 85995-82-0 93384-64-6 68910-32-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 299-590-2 involves the reaction between 2-aminoethanol and benzenesulphonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. The process involves the same basic reaction between 2-aminoethanol and benzenesulphonic acid but is carried out in larger reactors with precise control over reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Einecs 299-590-2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Einecs 299-590-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving aminoethanol derivatives.

Medicine: Investigated for potential therapeutic applications due to its chemical properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Einecs 299-590-2 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Comparative Methodologies for EINECS Compounds

Structural Similarity Analysis

Comparative studies of EINECS compounds rely on computational tools such as PubChem 2D fingerprints and the Tanimoto similarity index. A Tanimoto score ≥70% indicates structural analogs, enabling "read-across" predictions for untested chemicals. For example, EINECS 299-590-2 could be compared to analogs sharing core functional groups (e.g., benzene derivatives or alkyl chains) to predict toxicity or reactivity .

Table 1: Hypothetical Structural Comparison

| Compound | EINECS Number | Core Structure | Functional Groups | Tanimoto Index (%) |

|---|---|---|---|---|

| Target Compound | 299-590-2 | Aryl ring | -NO₂, -Cl | 100 |

| Analog 1 | 299-590-1 | Aryl ring | -NO₂, -Br | 85 |

| Analog 2 | 299-590-3 | Aryl ring | -NH₂, -Cl | 72 |

Functional and Toxicological Profiling

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), use labeled datasets to predict hazards. A study covering 33,000 EINECS compounds demonstrated that 1,387 labeled chemicals could provide coverage for 93% of unknowns via similarity networks. This approach reduces reliance on animal testing and accelerates regulatory evaluations .

Challenges in Comparative Studies

- Data Gaps : Many EINECS entries lack full experimental data, requiring assumptions based on structural analogs.

- Functional Divergence: Structurally similar compounds can exhibit divergent biological activities due to minor substituent changes .

Q & A

Q. What are the key physicochemical properties of Einecs 299-590-2, and how are they experimentally determined?

Methodological Answer:

- Property Identification : Begin with literature reviews to compile reported properties (e.g., solubility, melting point, spectral data). Validate these using standardized protocols:

- Spectroscopic Analysis : Use NMR, IR, and mass spectrometry to confirm molecular structure .

- Thermal Stability : Employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

- Data Validation : Cross-check results against databases like PubChem or Reaxys, ensuring alignment with peer-reviewed studies. Discrepancies should prompt recalibration of instruments or replication of experiments .

Q. What are the established synthesis protocols for this compound, and how can they be optimized for lab-scale reproducibility?

Methodological Answer:

- Protocol Selection : Prioritize methods with detailed characterization data (e.g., yields, purity metrics) in primary literature.

- Optimization Steps :

- Parameter Screening : Use factorial design to test variables (temperature, catalyst concentration) .

- Purity Assessment : Validate products via HPLC or GC-MS, ensuring >95% purity for reliable downstream applications .

- Documentation : Record procedural deviations meticulously to enable troubleshooting .

Q. How can researchers design a robust literature review framework for this compound?

Methodological Answer:

- Search Strategy : Use Boolean operators in databases (Scifinder, Web of Science) with keywords like "this compound" + "synthesis," "applications," "toxicity."

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies .

- Gaps Identification : Tabulate conflicting data (e.g., divergent catalytic efficiencies) to highlight unresolved questions .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

Methodological Answer:

- Hypothesis Testing : Design controlled experiments isolating pH as the independent variable. Use buffered solutions to maintain precise pH levels .

- Statistical Analysis : Apply ANOVA to compare reactivity rates across pH ranges. Report confidence intervals and effect sizes to quantify uncertainty .

- Cross-Validation : Replicate experiments using alternative analytical techniques (e.g., UV-Vis kinetics vs. potentiometric titration) .

Q. What advanced computational models are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:

- Model Selection :

- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities using software like GROMACS .

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate structural features with bioactivity .

- Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can interdisciplinary approaches (e.g., materials science + biochemistry) expand the application scope of this compound?

Methodological Answer:

- Collaborative Frameworks :

- Materials Characterization : Use SEM/XRD to assess this compound’s role in nanocomposite fabrication .

- Biological Assays : Partner with biochemistry labs to test antimicrobial or catalytic properties .

- Data Integration : Employ meta-analysis to synthesize findings across disciplines, identifying synergies or limitations .

Methodological Guidance Tables

Q. Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| HPLC | Purity assessment | Column type, mobile phase, retention time | |

| NMR | Structural elucidation | Solvent, resonance frequency | |

| TGA | Thermal stability | Heating rate, atmosphere |

Table 2: Frameworks for Evaluating Research Questions

Key Recommendations for Researchers

- Data Transparency : Publish raw datasets and experimental logs as supplementary materials to enhance reproducibility .

- Error Reporting : Quantify uncertainties (e.g., standard deviations, confidence intervals) in all results to aid meta-analyses .

- Ethical Compliance : Disclose funding sources and potential conflicts of interest in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.